![molecular formula C12H12ClFO B2583649 [3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287333-25-7](/img/structure/B2583649.png)
[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CP55940, is a synthetic cannabinoid that is commonly used in scientific research. It was first synthesized in the 1980s and has since been used in a variety of studies to better understand the mechanisms of action of cannabinoids and their potential therapeutic applications.
作用機序
[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts on the body by binding to CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a role in regulating a variety of physiological processes, including pain sensation, mood, appetite, and immune function. When this compound binds to these receptors, it can lead to a variety of effects, including:
- Pain relief
- Reduced inflammation
- Alterations in mood and cognition
- Increased appetite
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. It has been shown to:
- Reduce pain sensation: this compound has been shown to be a potent analgesic in animal models, and may be effective in treating chronic pain in humans.
- Reduce inflammation: this compound has been shown to have anti-inflammatory effects, which may be useful in treating conditions such as arthritis and inflammatory bowel disease.
- Alter mood and cognition: this compound has been shown to have psychoactive effects, including alterations in mood and cognition.
- Increase appetite: this compound has been shown to stimulate appetite, which may be useful in treating conditions such as cachexia and anorexia.
実験室実験の利点と制限
[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has a number of advantages and limitations for use in laboratory experiments. Some of the advantages include:
- Potency: this compound is a highly potent cannabinoid, which can make it useful in studying the effects of cannabinoids on the body.
- Selectivity: this compound has a high degree of selectivity for CB1 and CB2 receptors, which can be useful in studying the specific effects of these receptors.
- Stability: this compound is relatively stable and can be stored for extended periods of time.
Some of the limitations of this compound include:
- Cost: this compound is relatively expensive, which can limit its use in some experiments.
- Complexity: The synthesis of this compound is complex and requires specialized knowledge and equipment.
- Psychoactive effects: this compound has psychoactive effects, which can complicate some experiments.
将来の方向性
There are a number of potential future directions for research involving [3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. Some of these include:
- Further studies on the mechanisms of action of this compound and other synthetic cannabinoids.
- Investigation of the potential therapeutic applications of this compound, particularly in the areas of pain management, neurological disorders, and addiction.
- Development of new synthetic cannabinoids with improved potency, selectivity, and safety profiles.
- Exploration of the potential risks and benefits of using synthetic cannabinoids as therapeutic agents.
合成法
[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is synthesized through a multistep process involving the reaction of several chemical precursors. The exact method of synthesis is beyond the scope of this paper, but it is important to note that the process is complex and requires specialized knowledge and equipment.
科学的研究の応用
[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is primarily used in scientific research to study the effects of cannabinoids on the body. It has been shown to bind to both CB1 and CB2 receptors in the brain and peripheral tissues, leading to a variety of physiological effects. Some of the areas of research that have utilized this compound include:
- Pain management: this compound has been shown to have potent analgesic effects in animal models, and may have potential as a treatment for chronic pain in humans.
- Neurological disorders: Studies have suggested that this compound may have neuroprotective properties and could be useful in treating conditions such as multiple sclerosis and Alzheimer's disease.
- Addiction: this compound has been shown to reduce drug-seeking behavior in animal models, indicating that it may have potential as a treatment for addiction.
特性
IUPAC Name |
[3-(3-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO/c13-9-3-8(1-2-10(9)14)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYYIHJXVUPHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=C(C=C3)F)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

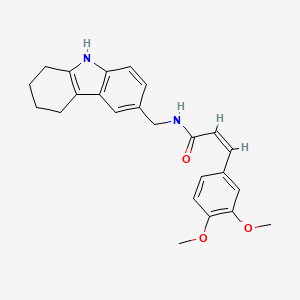

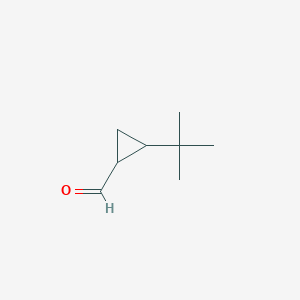
![4-[1-[1-(2-Ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2583572.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2583574.png)
![2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2583577.png)

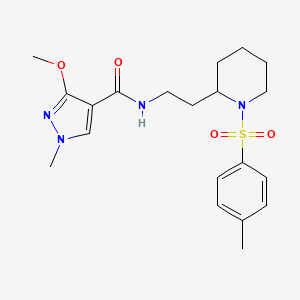
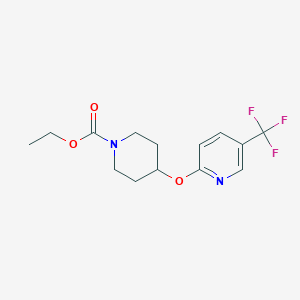
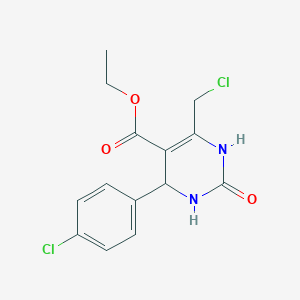

![N-[4-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2583587.png)
